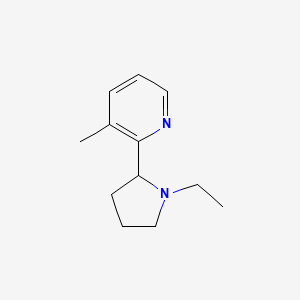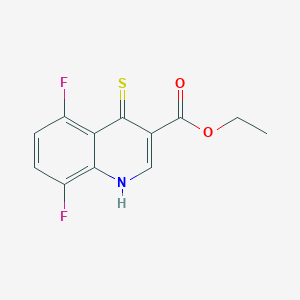![molecular formula C10H13ClN2O4S B11810775 2-(3-Hydroxypropyl)-1H-benzo[d]imidazole-5-sulfonic acid hydrochloride](/img/structure/B11810775.png)
2-(3-Hydroxypropyl)-1H-benzo[d]imidazole-5-sulfonic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Hydroxypropyl)-1H-benzo[d]imidazole-5-sulfonic acid hydrochloride is a compound that belongs to the class of imidazole derivatives Imidazole-based compounds are known for their wide range of biological and pharmaceutical activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Hydroxypropyl)-1H-benzo[d]imidazole-5-sulfonic acid hydrochloride typically involves the following steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized through the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Introduction of the Hydroxypropyl Group: The hydroxypropyl group can be introduced via alkylation reactions using 3-chloropropanol or similar reagents.
Sulfonation: The sulfonic acid group is introduced through sulfonation reactions using reagents like chlorosulfonic acid or sulfur trioxide.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors and advanced purification techniques to ensure high yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-Hydroxypropyl)-1H-benzo[d]imidazole-5-sulfonic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The benzimidazole ring can be reduced under specific conditions to form dihydrobenzimidazole derivatives.
Substitution: The sulfonic acid group can participate in nucleophilic substitution reactions, leading to the formation of sulfonate esters or amides.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts.
Substitution: Nucleophiles such as alcohols, amines, or thiols in the presence of a base.
Major Products
Oxidation: Formation of 2-(3-oxopropyl)-1H-benzo[d]imidazole-5-sulfonic acid.
Reduction: Formation of 2-(3-hydroxypropyl)-1,2-dihydro-1H-benzo[d]imidazole-5-sulfonic acid.
Substitution: Formation of sulfonate esters or amides depending on the nucleophile used.
Applications De Recherche Scientifique
2-(3-Hydroxypropyl)-1H-benzo[d]imidazole-5-sulfonic acid hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.
Medicine: Explored for its potential therapeutic properties, including antibacterial, antifungal, and anticancer activities.
Industry: Utilized in the development of corrosion inhibitors and as a component in specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-(3-Hydroxypropyl)-1H-benzo[d]imidazole-5-sulfonic acid hydrochloride involves its interaction with specific molecular targets. The hydroxypropyl group may facilitate binding to active sites of enzymes or receptors, while the sulfonic acid group can enhance solubility and ionic interactions. The benzimidazole core is known to interact with various biological pathways, potentially inhibiting enzyme activity or modulating receptor functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(3-Hydroxypropyl)-1H-benzimidazole: Lacks the sulfonic acid group, which may reduce its solubility and ionic interactions.
1H-benzimidazole-5-sulfonic acid: Lacks the hydroxypropyl group, which may affect its binding affinity and specificity.
2-(3-Hydroxypropyl)-1H-imidazole-4-sulfonic acid: Similar structure but with different positioning of the sulfonic acid group, which can influence its reactivity and biological activity.
Uniqueness
2-(3-Hydroxypropyl)-1H-benzo[d]imidazole-5-sulfonic acid hydrochloride is unique due to the combination of the hydroxypropyl and sulfonic acid groups attached to the benzimidazole ring. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C10H13ClN2O4S |
|---|---|
Poids moléculaire |
292.74 g/mol |
Nom IUPAC |
2-(3-hydroxypropyl)-3H-benzimidazole-5-sulfonic acid;hydrochloride |
InChI |
InChI=1S/C10H12N2O4S.ClH/c13-5-1-2-10-11-8-4-3-7(17(14,15)16)6-9(8)12-10;/h3-4,6,13H,1-2,5H2,(H,11,12)(H,14,15,16);1H |
Clé InChI |
IUWRFVLMWGKXCW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1S(=O)(=O)O)NC(=N2)CCCO.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


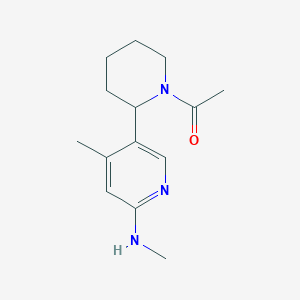
![2-(2,3-Dimethoxyphenyl)-5-methyl-1H-benzo[d]imidazole](/img/structure/B11810697.png)


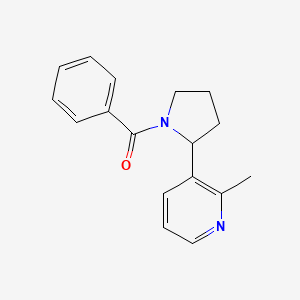
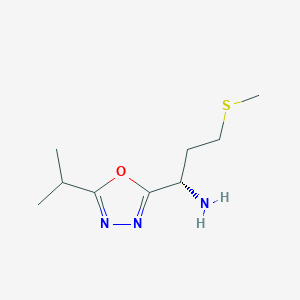


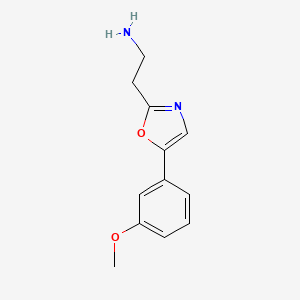
![2-Bromo-N-methylbenzo[d]thiazol-6-amine](/img/structure/B11810734.png)

